3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinoline core with substituents influencing its physicochemical and biological properties. Key structural features include:
- 3-(3,4-Dimethylbenzoyl) group: A bulky, lipophilic substituent at the 3-position, likely influencing steric interactions and molecular recognition.
- 1-[(3-Methoxyphenyl)methyl] group: A benzyl-type substitution at the 1-position, contributing to conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-17-8-9-20(12-18(17)2)26(29)24-16-28(15-19-6-5-7-21(13-19)31-3)25-11-10-22(32-4)14-23(25)27(24)30/h5-14,16H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPJPPWMRXRVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of dihydroquinolinones. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H25N1O4
- Molecular Weight : 413.48 g/mol
- CAS Number : [Not provided in search results]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Modulation of Gene Expression : By interacting with transcription factors, it could alter the expression of genes related to cell proliferation and apoptosis.
- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Case Study : A study evaluating a series of dihydroquinolinone derivatives demonstrated that certain modifications led to enhanced cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values ranged from 5 to 15 µM for the most active compounds .
Antioxidant Properties
The compound's structure suggests potential antioxidant capabilities. In vitro assays have shown that related compounds can effectively scavenge free radicals, which may be beneficial in reducing oxidative stress in cells.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 | 13.3 | |
| Antiproliferative | HeLa | 10.5 | |
| Antioxidant | DPPH Scavenging | 18.8 |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is still under investigation. Factors such as solubility, permeability, and metabolic stability are crucial for determining its bioavailability. Initial studies suggest:
- Metabolism : The presence of multiple functional groups may influence metabolic pathways, potentially leading to varied pharmacological effects.
- Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses; however, further studies are needed to establish comprehensive toxicity data.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 3-Position
The 3-position is a key site for modulating activity. Comparisons include:
3-(4-Methoxybenzenesulfonyl) Derivative
- Structure: 6-Methoxy-1-(3-methoxybenzyl)-3-[(4-methoxyphenyl)sulfonyl]-4(1H)-quinolinone (CAS: 872199-22-9) .
- Key Differences: Sulfonyl vs. This could alter hydrogen-bonding capacity () and solubility . Molecular Weight: 465.52 g/mol (sulfonyl derivative) vs. ~433.5 g/mol (estimated for the target compound).
3-(4-Ethoxybenzenesulfonyl) Derivative
- Structure: 3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one .
- Key Differences :
- Ethoxy vs. Methoxy : The ethoxy group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
- Substituent Position : The 4-methoxybenzyl group at the 1-position (vs. 3-methoxybenzyl in the target compound) alters steric and electronic interactions.
3-Aroyl Derivatives (J. Med. Chem. 2007)
- Structure: 1-Alkyl-3-aroyl-1,4-dihydroquinolin-3-ones .
- Key Differences: Aroyl Group Variability: Substituents on the aroyl group (e.g., methyl, chloro, methoxy) influence bioactivity. The target compound’s 3,4-dimethylbenzoyl group may enhance lipophilicity compared to simpler aryl groups. Synthetic Routes: Cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)-benzoic acid methyl esters (e.g., 78a–g) under basic conditions, followed by N-alkylation .
Substituent Variations at the 1-Position
1-(4-Methoxybenzyl) vs. 1-(3-Methoxybenzyl)
- Electronic Effects : The 4-methoxy group is para-directing, while the 3-methoxy group introduces meta-directing effects, altering regioselectivity in further reactions.
- Steric Effects : The 3-methoxybenzyl group may create steric hindrance, affecting binding to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
